molecular formula C23H25NO3 B11404516 2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide

2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide

Cat. No.: B11404516
M. Wt: 363.4 g/mol
InChI Key: DMXVGWURBNDPKV-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might involve:

    Formation of the Phenoxy Intermediate: This step involves the reaction of 3,5-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.

    Amidation Reaction: The phenoxyacetic acid intermediate is then reacted with furan-2-ylmethylamine and 4-methylbenzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, aiding in the development of new materials and chemicals.

    Material Science: The unique structural features of the compound might make it useful in the design of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethylphenoxy)acetamide: Lacks the furan-2-ylmethyl and 4-methylbenzyl groups, making it less complex.

    N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide: Lacks the 3,5-dimethylphenoxy group, which could affect its reactivity and applications.

Uniqueness

The presence of multiple functional groups and aromatic rings in 2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide makes it unique compared to simpler analogs

Properties

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C23H25NO3/c1-17-6-8-20(9-7-17)14-24(15-21-5-4-10-26-21)23(25)16-27-22-12-18(2)11-19(3)13-22/h4-13H,14-16H2,1-3H3

InChI Key

DMXVGWURBNDPKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC(=CC(=C3)C)C

Origin of Product

United States

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